4-Nitrophenyl N-(3-fluorophenyl)benzenecarboximidate
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Overview
Description
4-Nitrophenyl N-(3-fluorophenyl)benzenecarboximidate is an organic compound characterized by the presence of nitro, fluorophenyl, and benzenecarboximidate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl N-(3-fluorophenyl)benzenecarboximidate typically involves the reaction of 4-nitrophenol with 3-fluoroaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions and often requires a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the imidate bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Nitrophenyl N-(3-fluorophenyl)benzenecarboximidate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Reduction: Conversion of the nitro group to an amine group.
Substitution: Formation of substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-Nitrophenyl N-(3-fluorophenyl)benzenecarboximidate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme kinetics and as a substrate for enzyme assays.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Nitrophenyl N-(3-fluorophenyl)benzenecarboximidate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the fluorophenyl group can engage in aromatic interactions. These interactions can influence the compound’s reactivity and binding affinity to various biological targets.
Comparison with Similar Compounds
Similar Compounds
- 4-Nitrophenyl N-(4-fluorophenyl)carbamate
- 4-Fluoro-N-(3-nitrophenyl)benzenesulfonamide
Uniqueness
4-Nitrophenyl N-(3-fluorophenyl)benzenecarboximidate is unique due to the presence of both nitro and fluorophenyl groups, which confer distinct chemical properties. The combination of these functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research and industrial applications.
Properties
CAS No. |
105673-73-2 |
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Molecular Formula |
C19H13FN2O3 |
Molecular Weight |
336.3 g/mol |
IUPAC Name |
(4-nitrophenyl) N-(3-fluorophenyl)benzenecarboximidate |
InChI |
InChI=1S/C19H13FN2O3/c20-15-7-4-8-16(13-15)21-19(14-5-2-1-3-6-14)25-18-11-9-17(10-12-18)22(23)24/h1-13H |
InChI Key |
ACESYGYKVFJTKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=NC2=CC(=CC=C2)F)OC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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